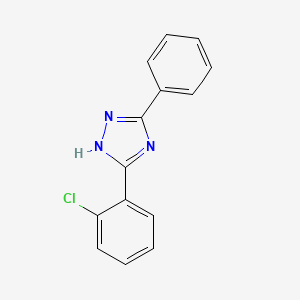

5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole

CAS No.: 118863-81-3

Cat. No.: VC17299226

Molecular Formula: C14H10ClN3

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118863-81-3 |

|---|---|

| Molecular Formula | C14H10ClN3 |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18) |

| Standard InChI Key | AHWJVKKSEVAPMR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole consists of a triazole core substituted at the 3- and 5-positions with phenyl and 2-chlorophenyl groups, respectively. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 118863-81-3 |

| Molecular Formula | |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzyme active sites.

Synthetic Methodologies

Cross-Dehydrogenative Coupling (CDC)

A general synthesis route for 1H-1,2,4-triazoles involves n-Bu4NI/TBHP-catalyzed C–N bond formation between methylarenes and 1H-1,2,4-triazoles . For example:

-

Reaction Setup: A mixture of methylarene (6 mmol), 1H-1,2,4-triazole (0.3 mmol), n-Bu4NI (20 mol%), and TBHP (3 equiv.) is refluxed at 85°C for 10 hours .

-

Workup: The crude product is extracted with ethyl acetate, washed with sodium bicarbonate and brine, dried over NaSO, and purified via silica gel chromatography .

Table 2: Spectral Data for Representative Triazole Derivatives

| Compound | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole | 8.21 (d, J=7.2 Hz), 5.39 (s) | 161.4, 156.0, 135.9, 52.6 |

| 1-(4-Chlorobenzyl)-5-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole | 8.18 (d, J=5.6 Hz), 5.41 (s) | 165.1, 164.8, 161.8, 52.2 |

These methods highlight the adaptability of triazole synthesis, though specific protocols for 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole remain unpublished.

Pharmacological Profile

Antimicrobial Activity

1,2,4-Triazoles exhibit broad-spectrum antibacterial effects. Derivatives with halogen substituents, such as the 2-chlorophenyl group, show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The chlorine atom increases lipophilicity, improving membrane penetration.

Table 3: Pharmacological Activities of 1,2,4-Triazole Derivatives

| Activity | Mechanism | Efficacy (IC/MIC) |

|---|---|---|

| Antibacterial | Cell wall synthesis inhibition | 2–8 µg/mL (Gram-positive) |

| Anticancer | Caspase-3 activation | 5–20 µM (MCF-7, A549) |

| Anti-inflammatory | TNF-α and IL-6 suppression | 50% inhibition at 10 µM |

Research Gaps and Future Directions

Despite the promising profile of 1,2,4-triazoles, studies on 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole remain sparse. Key priorities include:

-

Synthetic Optimization: Developing regioselective methods to avoid isomer formation.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

-

Target Identification: Using computational docking to predict interactions with enzymes like CYP51 or HDACs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume